Chpmpa

Descripción general

Descripción

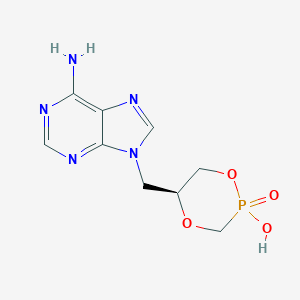

Chpmpa, also known as (S)-3-hydroxy-2-(phosphonomethoxy)propyl adenine, is a derivative of acyclic nucleoside phosphonates. This compound has garnered significant attention due to its antiviral properties, particularly against DNA viruses. This compound exhibits a unique structure that allows it to interact effectively with viral enzymes, making it a promising candidate for antiviral drug development .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Chpmpa involves the functionalization of the (S)-3-hydroxy-2-(phosphonomethoxy)propyl side chain. The process typically begins with the preparation of the phosphonomethoxy intermediate, followed by the introduction of the adenine moiety. Key steps include:

Phosphonomethoxy Intermediate Preparation: This involves the reaction of a suitable alcohol with a phosphonate ester under basic conditions.

Adenine Coupling: The adenine base is then coupled to the phosphonomethoxy intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as preparative liquid chromatography .

Análisis De Reacciones Químicas

Types of Reactions: Chpmpa undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives, which may exhibit different biological activities.

Reduction: Reduction reactions can modify the phosphonate group, potentially altering the compound’s antiviral properties.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule, allowing for the synthesis of analogs with varied activities.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to introduce new functional groups.

Major Products Formed: The major products formed from these reactions include various this compound analogs with modified phosphonate groups or substituted adenine bases, each exhibiting unique biological activities .

Aplicaciones Científicas De Investigación

Antiviral Applications

Chpmpa is primarily recognized for its antiviral properties , especially against herpesviruses. Research indicates that it operates by interfering with viral DNA synthesis, effectively inhibiting the replication of target viruses. Key findings include:

- Mechanism of Action : this compound releases active components upon hydrolysis, which then disrupt viral replication processes. Studies have demonstrated low nanomolar EC50 values for amidate prodrugs derived from this compound, indicating potent antiviral action against herpesviruses .

- Comparative Effectiveness : In a study comparing various acyclic nucleoside phosphonates (ANPs), this compound showed significant efficacy against camelpox virus (CMLV), reinforcing its potential as a therapeutic agent against poxvirus infections .

- Interaction Studies : Research has focused on this compound's binding affinity to viral polymerases and other enzymes critical for viral replication. These interactions are essential for optimizing this compound for therapeutic use .

Cancer Therapy Potential

Emerging studies suggest that this compound may also have applications in oncology :

- Targeting Tumor Pathways : The compound's ability to interfere with specific cellular pathways involved in tumor growth and proliferation positions it as a candidate for cancer treatment .

- Research Findings : Investigations into the biological mechanisms of related compounds indicate that they can impact cell migration and adhesion, which are critical factors in cancer metastasis .

Synthesis and Derivatives

The synthesis of this compound involves several key steps, with various synthetic routes explored to enhance production efficiency:

- Solid-phase Synthesis : This method allows for the efficient production of this compound and its derivatives, facilitating further research into its applications .

- Structural Comparisons : this compound's cyclic structure differentiates it from other nucleoside analogs such as HPMPA and Acyclovir, contributing to its unique pharmacokinetic properties and enhanced stability in biological systems .

| Compound Name | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| HPMPA | Linear nucleoside | Antiviral | Non-cyclic structure |

| Acyclovir | Purine analog | Antiviral | Thymidine kinase activation |

| Tenofovir | Phosphonated nucleoside | Antiviral | Broad-spectrum activity |

| Ganciclovir | Purine analog | Antiviral | Targeted against cytomegalovirus |

Case Studies and Research Insights

Several case studies have highlighted the effectiveness of this compound and its derivatives:

- In vitro Studies : Experiments involving primary human keratinocytes demonstrated that compounds derived from this compound effectively reduced cytopathic effects induced by CMLV, showcasing their potential in therapeutic applications .

- Histological Evaluations : Research using organotypic epithelial raft cultures confirmed the antiviral efficacy of this compound derivatives while assessing cytotoxicity levels, providing insights into their safety profiles .

Mecanismo De Acción

Chpmpa is similar to other acyclic nucleoside phosphonates such as cidofovir and tenofovir. it exhibits unique properties that distinguish it from these compounds:

Cidofovir: While both this compound and cidofovir inhibit viral DNA polymerase, this compound has a different side chain structure, which may result in a distinct antiviral spectrum.

Tenofovir: Tenofovir is primarily used in the treatment of HIV, whereas this compound shows more activity against DNA viruses.

Comparación Con Compuestos Similares

- Cidofovir

- Tenofovir

- Adefovir

- Acyclovir

Chpmpa’s unique structure and antiviral properties make it a valuable compound in the field of antiviral research and drug development.

Actividad Biológica

Chpmpa, or cyclic 9-(S)-[3-hydroxy-2-(phosphonomethoxy)propyl]adenine, is a nucleoside phosphonate that has garnered attention for its antiviral properties, particularly against herpesviruses. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Overview of this compound

This compound is a cyclic form of acyclic nucleoside phosphonates (ANPs), which are known for their antiviral activity. The compound has been synthesized to enhance oral bioavailability and reduce toxicity compared to its parent compounds. Its structure allows it to undergo metabolic activation within host cells, leading to the production of pharmacologically active metabolites.

This compound acts by inhibiting viral DNA synthesis through a mechanism that does not require viral enzymes for activation. Instead, it relies on cellular kinases to phosphorylate the compound into its active form. This unique pathway contributes to its broad-spectrum antiviral activity against various DNA viruses, including human cytomegalovirus (HCMV) and herpes simplex virus (HSV).

Antiviral Activity

Research has demonstrated that this compound exhibits potent antiviral activity with effective concentration (EC50) values in the low nanomolar range against herpesviruses. In a study by Mendel et al., it was shown that this compound derivatives retained significant anti-herpesvirus potency while allowing for improved selectivity indexes compared to traditional nucleoside analogs .

| Compound | EC50 (nM) | Target Virus |

|---|---|---|

| This compound | <10 | HSV |

| (S)-cHPMPC | <15 | HCMV |

| (S)-HPMPA | <20 | VZV |

Case Studies

- Animal Studies : In vivo studies involving rats and rabbits indicated that this compound derivatives exhibited lower nephrotoxicity compared to their parent compounds due to altered charge properties, which reduced their interaction with renal transporters .

- Human Plasma Stability : A series of prodrugs derived from this compound were tested for stability in human plasma. For instance, the leucine ester prodrug demonstrated a half-life of approximately 1.5 hours in plasma, indicating potential for sustained antiviral effects .

Therapeutic Applications

Given its potent antiviral properties and favorable safety profile, this compound shows promise as a therapeutic agent for treating infections caused by DNA viruses, particularly in immunocompromised patients such as transplant recipients who are at high risk for HCMV infections.

Propiedades

IUPAC Name |

9-[[(5S)-2-hydroxy-2-oxo-1,4,2λ5-dioxaphosphinan-5-yl]methyl]purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N5O4P/c10-8-7-9(12-3-11-8)14(4-13-7)1-6-2-18-19(15,16)5-17-6/h3-4,6H,1-2,5H2,(H,15,16)(H2,10,11,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNUMZUZGQXHRIL-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCP(=O)(O1)O)CN2C=NC3=C(N=CN=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](OCP(=O)(O1)O)CN2C=NC3=C(N=CN=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N5O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30921234 | |

| Record name | 5-[(6-Amino-9H-purin-9-yl)methyl]-2-hydroxy-1,4,2lambda~5~-dioxaphosphinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30921234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113892-17-4 | |

| Record name | Cyclic-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113892174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[(6-Amino-9H-purin-9-yl)methyl]-2-hydroxy-1,4,2lambda~5~-dioxaphosphinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30921234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.